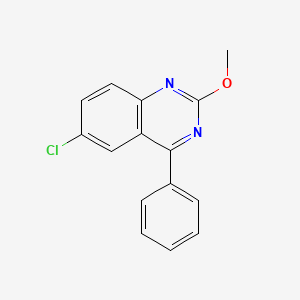![molecular formula C21H16N2OS B5680056 (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5680056.png)
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone
Descripción general
Descripción
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C21H16N2OS and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09833431 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Electronic Structure
- Spectroscopic Analysis : The electronic absorption, excitation, and fluorescence properties of compounds similar to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone have been studied in various solvents. These studies, based on electronic absorption and emission, reveal dual fluorescence with weak charge transfer separation in different solvents. Quantum chemistry calculations using DFT and TD-DFT methods have provided insights into the molecular structures and electronic properties of these compounds (Al-Ansari, 2016).
Crystal and Molecular Structure Analysis
- Crystal Structure : The crystal structure of closely related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized using X-ray diffraction (XRD). Such studies provide detailed insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the behavior of these compounds in different environments (Lakshminarayana et al., 2009).
Synthesis and Biological Activity
- Antitumor Agents : Certain derivatives, like (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, have been identified as potent antitumor agents. These compounds have unique bioisosteric substructures and exhibit selective cytotoxicity against tumorigenic cell lines. The structure-activity relationships (SAR) of these compounds have been explored to enhance their potency (Hayakawa et al., 2004).
- Antibacterial Activity : Novel compounds similar in structure to this compound have been synthesized and characterized for their antibacterial activity. Studies include spectroscopic characterization, density functional theory calculations, and molecular docking to understand their mechanism of action and efficacy against bacterial strains (Shahana & Yardily, 2020).
Molecular Docking and Drug Design
- Antipsychotic Activity : Novel derivatives, including those structurally related to this compound, have been investigated for their antipsychotic activity. These studies involve the synthesis and characterization of the compounds, followed by evaluation of their antipsychotic efficacy using animal models and molecular docking techniques (Gopi, Sastry, & Dhanaraju, 2017).
Propiedades
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-13-7-9-15(10-8-13)19(24)20-18(22)16-11-12-17(23-21(16)25-20)14-5-3-2-4-6-14/h2-12H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPYNMVWABAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-3,4-dimethyl-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5679982.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5680008.png)
![N'-{(3S*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5680021.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680038.png)
![2-ethyl-5-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}pyrimidine](/img/structure/B5680046.png)
![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![1-(4-isopropylphenyl)-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5680064.png)
![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)
![Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate](/img/structure/B5680073.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5680080.png)


